
4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzopyran core with a 4-chloro-3-nitrophenyl substituent, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” typically involves the following steps:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the 4-Chloro-3-Nitrophenyl Group: This step may involve nitration and chlorination reactions on a suitable aromatic precursor, followed by coupling with the benzopyran core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydro-benzopyran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study the effects of nitro and chloro substituents on biological activity, including antimicrobial and anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with specific chemical properties, such as dyes or polymers.
作用機序
The mechanism of action of “4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” would depend on its specific biological target. Generally, benzopyran derivatives can interact with various enzymes and receptors, modulating their activity. The nitro and chloro substituents may enhance binding affinity or selectivity for certain targets.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the 4-chloro-3-nitrophenyl substituent.
2-(4-Nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one: A similar compound with only the nitro substituent.
2-(4-Chlorophenyl)-2,3-dihydro-4H-1-benzopyran-4-one: A similar compound with only the chloro substituent.
Uniqueness
The presence of both the 4-chloro and 3-nitro substituents in “4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity, compared to similar compounds with only one of these substituents.
特性
CAS番号 |
644973-60-4 |
|---|---|
分子式 |
C15H10ClNO4 |
分子量 |
303.69 g/mol |
IUPAC名 |
2-(4-chloro-3-nitrophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H10ClNO4/c16-11-6-5-9(7-12(11)17(19)20)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-7,15H,8H2 |
InChIキー |
ULAYFLFPORCMDJ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


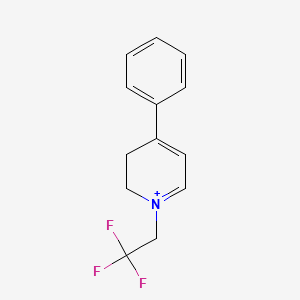
![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
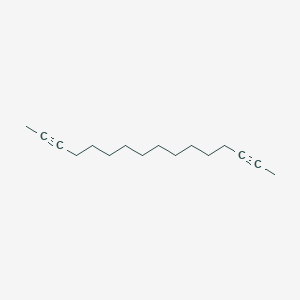
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)

![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
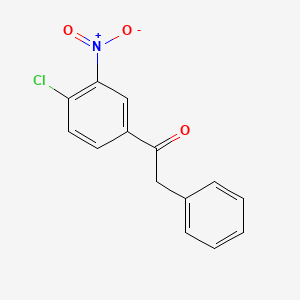
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)
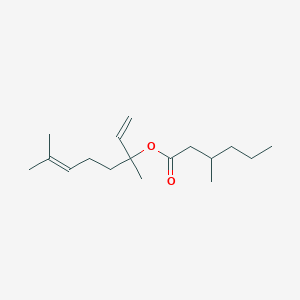
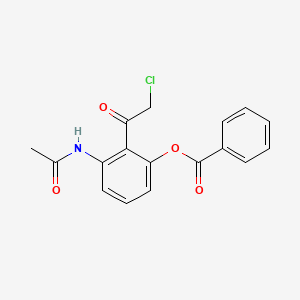
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)
